2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-15(12-23-11-13-4-2-1-3-5-13)18-10-16-19-17(20-24-16)14-6-8-22-9-7-14/h1-5,14H,6-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIYFJUNNWYWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzyloxy group is introduced via a nucleophilic substitution reaction, while the oxane ring is formed through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields benzaldehyde or benzoic acid, while reduction of the oxadiazole ring can produce a variety of amine derivatives .
Scientific Research Applications
2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, allowing the compound to inhibit enzymes by mimicking natural substrates. The benzyloxy group can enhance binding affinity to certain receptors, while the oxane ring can improve the compound’s overall stability and solubility .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s uniqueness lies in its combination of a benzyloxy-acetamide group and a tetrahydropyran-substituted oxadiazole. Below is a comparison with key analogs from the literature:
Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations :
- Tetrahydropyran vs. Aromatic Substituents : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to aromatic substituents (e.g., 4-chlorophenyl in 11g), which are more lipophilic .
Table 2: Physical and Analytical Data
| Compound Name | Melting Point (°C) | HPLC Purity | $ ^1H $ NMR Isomer Ratio | Reference |
|---|---|---|---|---|
| 11g | 133.4–135.8 | 99.9% | 4:1 | |
| 11h | 108.3–109.5 | 99.8% | 3:1 | |
| Target Compound | Not reported | Not reported | Not reported | N/A |
Note: The absence of data for the target compound highlights a gap in the literature, necessitating further experimental validation.
Biological Activity
The compound 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other relevant pharmacological properties.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : The compound features a benzyloxy group linked to an acetamide moiety, which is further substituted with a 1,2,4-oxadiazole ring. The oxadiazole is known for its diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. The following table summarizes findings on its antimicrobial efficacy:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive bacteria | Moderate | 50 µg/mL |
| Gram-negative bacteria | Low | >100 µg/mL |
| Fungi (e.g., Candida albicans) | Moderate | 25 µg/mL |
These results indicate that the compound exhibits selective activity against certain Gram-positive bacteria and fungi but shows limited effectiveness against Gram-negative bacteria.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15 | Induction of apoptosis |
| A549 (Lung cancer) | 20 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver cancer) | 25 | Inhibition of proliferation |
The observed cytotoxicity suggests that the compound may serve as a lead for developing new anticancer agents.
Case Studies
- Study on Antimicrobial Properties : A recent investigation evaluated the antimicrobial activity of various derivatives of oxadiazole. The study found that compounds similar to 2-(benzyloxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida species. The structure–activity relationship indicated that modifications to the oxadiazole ring could enhance activity.
- Cytotoxicity Assessment : In a study focusing on cancer cell lines, derivatives of 1,2,4-oxadiazoles were tested for their ability to inhibit cell growth. The results indicated that compounds with benzyloxy substitutions showed enhanced cytotoxic effects compared to their unsubstituted counterparts. This highlights the importance of functional groups in modulating biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
